molecular formula C12H8FN3O4 B14212776 5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide CAS No. 783371-18-6

5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B14212776
CAS No.: 783371-18-6
M. Wt: 277.21 g/mol
InChI Key: QZTLCSHYVJTZHW-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of fluorine, hydroxyl, and nitro functional groups attached to a benzamide and pyridine ring structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide typically involves multiple steps, starting with the preparation of the pyridine and benzamide precursors. One common method involves the nucleophilic substitution of a nitro group by fluorine in a pyridine derivative, followed by the coupling of the resulting fluoropyridine with a benzamide derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitropyridine: Shares the fluoropyridine structure but lacks the benzamide moiety.

    5-Bromo-2-nitropyridine: Similar structure with bromine instead of fluorine.

    2-Hydroxy-5-nitropyridine: Similar structure but lacks the fluorine atom

Uniqueness

5-Fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide is unique due to the combination of fluorine, hydroxyl, and nitro groups attached to both benzamide and pyridine rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

783371-18-6

Molecular Formula

C12H8FN3O4

Molecular Weight

277.21 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C12H8FN3O4/c13-7-1-3-10(17)9(5-7)12(18)15-11-4-2-8(6-14-11)16(19)20/h1-6,17H,(H,14,15,18)

InChI Key

QZTLCSHYVJTZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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